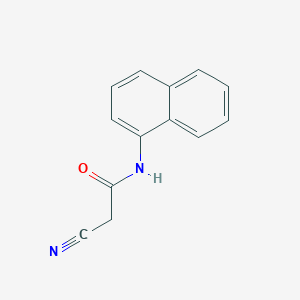

2-cyano-N-1-naphthylacetamide

Description

Contextualization within Cyanoacetamide Chemistry

Cyanoacetamides are a class of organic compounds characterized by the presence of a cyano group (-C≡N) and an acetamide (B32628) (-CH₂C(=O)N-) functional group. ontosight.aiwikipedia.orgpharmacompass.com This unique combination of functionalities imparts a rich and versatile reactivity to these molecules. tubitak.gov.tr The cyano and carbonyl groups are suitably positioned to react with a variety of reagents, making cyanoacetamides valuable intermediates in the synthesis of a wide array of heterocyclic compounds. tubitak.gov.trresearchgate.net Furthermore, the active methylene (B1212753) group (the -CH₂- between the cyano and carbonyl groups) can participate in various condensation and substitution reactions. tubitak.gov.tr

The parent compound, 2-cyanoacetamide (B1669375), is a white crystalline solid that serves as a fundamental starting material in numerous chemical transformations. ontosight.aiwikipedia.org Its derivatives, including N-substituted variants like 2-cyano-N-1-naphthylacetamide, are synthesized to modify the compound's physical and chemical properties, thereby expanding its utility in different applications. tubitak.gov.trresearchgate.net The synthesis of cyanoacetamide derivatives is often achieved through the reaction of appropriately substituted amines with alkyl cyanoacetates or cyanoacetic acid under various reaction conditions. researchgate.net

Significance in Organic Synthesis and Advanced Building Block Roles

In the field of organic synthesis, "building blocks" are relatively simple molecules that serve as the foundational units for constructing more complex molecular structures. biosynce.com These building blocks possess reactive functional groups that allow for their assembly into larger and more intricate architectures, a strategy often employed in medicinal chemistry and materials science. lifechemicals.comhilarispublisher.com

This compound exemplifies the concept of an advanced building block. Its structure incorporates several key features that make it a valuable tool for synthetic chemists:

A Naphthyl Moiety: The presence of the bulky and aromatic naphthyl group can influence the stereochemistry of reactions and impart specific photophysical or biological properties to the final products. nih.govuc.pt

A Reactive Cyanoacetamide Core: As discussed, the cyano and acetamide groups provide multiple sites for chemical modification, enabling the construction of diverse molecular frameworks. tubitak.gov.trresearchgate.net

Potential for Heterocycle Synthesis: Like other cyanoacetamides, this compound is a precursor for the synthesis of various heterocyclic compounds. For instance, it has been shown to react with acetylacetone (B45752) in the presence of a catalyst to form pyridine-2-one derivatives in high yield. researchgate.netresearchgate.net

The modular nature of building blocks like this compound allows chemists to systematically alter molecular structures and fine-tune their properties for specific applications, a cornerstone of modern drug discovery and materials science. biosynce.com

Overview of Academic Investigations on Naphthylacetamide Derivatives

Research into naphthylacetamide derivatives has explored a range of their properties and applications. For example, studies have investigated the use of N-(1-naphthyl)acetamide in rhodium-catalyzed annulation reactions to synthesize complex polycyclic aromatic compounds. nih.gov In these reactions, the naphthylacetamide moiety can direct the formation of new rings through the cleavage of C-H and C-N bonds. nih.gov

Furthermore, the analytical determination of naphthylacetamide derivatives has been a subject of research, with methods developed for their detection in various matrices. oup.comresearchgate.net The photophysical properties of compounds containing the naphthyl group have also been of interest, as this chromophore can exhibit fluorescence and phosphorescence, making them potentially useful as molecular probes. uc.pt

While direct and extensive research specifically on this compound is not as widespread as for some other derivatives, the existing literature on related compounds provides a strong foundation for understanding its potential reactivity and applications.

Research Gaps and Objectives for Comprehensive Study

Despite the foundational knowledge from related compounds, there remain significant gaps in the comprehensive understanding of this compound. A dedicated and systematic investigation of this compound is warranted to fully elucidate its chemical behavior and unlock its synthetic potential.

Key research objectives for a comprehensive study would include:

Systematic Exploration of Reactivity: A thorough investigation of its reactions with a wider range of electrophiles and nucleophiles to map out its synthetic utility. This would involve exploring various reaction conditions, including different catalysts, solvents, and temperatures.

Synthesis of Novel Heterocyclic Systems: Utilizing this compound as a scaffold to synthesize new and potentially bioactive heterocyclic compounds. This could involve multi-component reactions and the exploration of novel cyclization strategies.

Investigation of Physicochemical Properties: Detailed characterization of its photophysical properties, such as absorption and emission spectra, to assess its potential in materials science, for example, as a component in organic light-emitting diodes (OLEDs) or as a fluorescent sensor.

Computational Modeling: Employing theoretical calculations to understand its electronic structure, reactivity, and to predict the outcomes of chemical reactions, thereby guiding experimental work.

By addressing these research gaps, a more complete picture of this compound's role in organic chemistry can be established, paving the way for its application in the development of new materials and potentially therapeutic agents.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-cyano-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-9-8-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQDBRNNYSFJFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341770 | |

| Record name | 2-cyano-N-1-naphthylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22302-63-2 | |

| Record name | 2-cyano-N-1-naphthylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Cyano N 1 Naphthylacetamide

Established Synthetic Routes to 2-Cyano-N-1-naphthylacetamide

The synthesis of this compound can be achieved through several established methodologies, primarily involving the formation of an amide bond between 1-naphthylamine and a cyanoacetylating agent.

A primary and direct method for the synthesis of N-substituted-2-cyanoacetamides involves the reaction of an amine with an alkyl cyanoacetate. In the case of this compound, this is typically achieved by reacting 1-naphthylamine with a cyanoacetate derivative, such as ethyl cyanoacetate. mdpi.com This reaction is often carried out at elevated temperatures to facilitate the nucleophilic acyl substitution, where the amino group of 1-naphthylamine attacks the carbonyl carbon of the ethyl cyanoacetate, leading to the displacement of the ethoxy group and the formation of the corresponding amide. mdpi.com

The general reaction is as follows:

1-Naphthylamine + Ethyl Cyanoacetate → this compound + Ethanol (B145695)

This method is a common and straightforward approach for preparing various N-substituted cyanoacetamide derivatives. mdpi.comresearchgate.net

| Reactant 1 | Reactant 2 | Product | Conditions |

| 1-Naphthylamine | Ethyl Cyanoacetate | This compound | Reflux at high temperature mdpi.com |

Beyond the use of alkyl cyanoacetates, other cyanoacetylating agents can be employed for the synthesis of cyanoacetamides. These alternative methods can offer advantages in terms of reactivity and reaction conditions. Some of the more efficient methods for direct cyanoacetylation of amines include the use of acylating agents like:

Cyanoacetyl chloride : This is a highly reactive acylating agent that can react with amines under milder conditions than ethyl cyanoacetate.

Cyanoacetic acid with a coupling agent : A common combination is cyanoacetic acid with N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). researchgate.net

Cyanoacetic acid with acetic anhydride : This mixture can generate a mixed anhydride in situ, which then acylates the amine. researchgate.net

1-(Cyanoacetyl)-3,5-dimethylpyrazole : This reagent is considered a convenient and effective alternative for cyanoacetylation of nitrogen nucleophiles. researchgate.net

These methods provide a range of options for the synthesis of this compound, allowing for optimization based on substrate reactivity and desired reaction conditions. researchgate.net

Derivatization Strategies and Synthesis of Novel Scaffolds

The presence of the active methylene (B1212753) group and the cyano function in this compound makes it an excellent building block for the synthesis of various heterocyclic compounds, particularly pyridine (B92270) and pyridinone derivatives. ekb.egresearchgate.net

The cyclocondensation reactions of this compound are key to forming pyridine and pyridinone rings. These reactions typically proceed through an initial condensation at the active methylene group, followed by cyclization.

The Knoevenagel condensation is a widely used method for carbon-carbon bond formation that involves the reaction of an active methylene compound with a carbonyl compound. nih.govperiodikos.com.br In the context of this compound, this reaction is instrumental in the synthesis of pyridinone derivatives.

For instance, the reaction of 2-cyano-N-(1-naphthyl)acetamide with acetylacetone (B45752) (a 1,3-diketone) in the presence of a basic catalyst such as piperidine (B6355638) leads to the formation of a pyridine-2-one derivative in excellent yield. researchgate.net The reaction proceeds through an initial Knoevenagel condensation, followed by an intramolecular cyclization and dehydration to afford the pyridinone ring.

Similarly, condensation with β-ketoesters like ethyl acetoacetate can yield hydroxypyridone derivatives. researchgate.net

| This compound Derivative | Carbonyl Compound | Catalyst | Product | Yield (%) |

| 2-Cyano-N-(1-naphthyl)acetamide | Acetylacetone | Piperidine | Pyridine-2-one derivative | 95 researchgate.net |

| N-substituted-cyanoacetamide | Ethyl Acetoacetate | Base | Hydroxypyridone derivative | Not specified researchgate.net |

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more reactants. nih.gov this compound can participate in MCRs to construct highly substituted pyridine rings.

A notable example is the reaction of an N-substituted 2-cyanoacetamide (B1669375) with an arylidene malononitrile. This reaction, often catalyzed by a base, leads to the synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. rsc.org The reaction is believed to proceed via a Michael addition of the active methylene group of the cyanoacetamide to the arylidene malononitrile, followed by intramolecular cyclization and tautomerization to yield the stable pyridine derivative. ekb.eg

| N-substituted 2-Cyanoacetamide | Arylidene Malononitrile | Catalyst | Product |

| N-substituted 2-cyanoacetamide | Arylidene Malononitrile | Piperidinium (B107235) acetate | 6-Amino-2-pyridone-3,5-dicarbonitrile derivative rsc.org |

Synthesis of Pyrimidine Derivatives

The pyrimidine scaffold is a core structure in numerous biologically active compounds. This compound serves as a building block for constructing fused pyrimidine systems, such as pyrazolopyrimidines. A key intermediate, a 5-aminopyrazole derivative synthesized from this compound, can undergo further cyclization reactions to yield these fused heterocycles. researchgate.net

For instance, the reaction of the 5-aminopyrazole intermediate with 1,3-dielectrophilic reagents like acetylacetone or acetoacetanilide leads to the formation of pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net Similarly, reaction with arylidene malononitrile can also produce pyrazolopyrimidine systems. Another synthetic route involves reacting the aminopyrazole with isothiocyanate derivatives to obtain 4H-pyrazolo[3,4-d]pyrimidin-4-one moieties. researchgate.net These reactions demonstrate the utility of this compound as a starting point for complex heterocyclic structures.

Table 1: Synthesis of Pyrazolopyrimidine Derivatives from a 5-Aminopyrazole Intermediate

| Reactant for Cyclization | Resulting Fused System | Reference |

|---|---|---|

| Acetylacetone | Pyrazolo[1,5-a]pyrimidine | researchgate.net |

| Acetoacetanilide | Pyrazolo[1,5-a]pyrimidine | researchgate.net |

| Arylidene malononitrile | Pyrazolopyrimidine derivative | researchgate.net |

| Isothiocyanate derivatives | 4H-Pyrazolo[3,4-d]pyrimidin-4-one | researchgate.net |

Formation of Naphtho[2,1-b]oxazine and Chromene Derivatives

2-Cyano-N-(naphtha-1-yl)acetamide can be utilized in condensation reactions to form naphthoxazine structures. The reaction with nitroso-naphthol compounds in the presence of a base catalyst provides a direct route to these fused systems. Specifically, reacting this compound with 1-nitroso-2-naphthol or 2-nitroso-1-naphthol in boiling ethanol with a piperidine catalyst affords the corresponding naphthoxazine derivatives. researchgate.net

The synthesis of naphtho[1,2-e] figshare.comdntb.gov.uaoxazine derivatives has been achieved through one-pot multicomponent reactions involving β-naphthol, various amines, and formaldehyde, often under solvent-free conditions and utilizing various catalysts. nih.govjmaterenvironsci.com While not starting directly from this compound, these methods highlight the formation of the core naphthoxazine ring system relevant to the transformations of naphthalene-containing precursors.

Generation of Pyrazole and Diazepine Derivatives

Pyrazole derivatives are readily synthesized from this compound. A common strategy involves converting the starting acetamide (B32628) into a thiocarbamoyl derivative by reacting it with phenyl isothiocyanate. researchgate.net This intermediate can then be cyclized with hydrazine (B178648) hydrate in a mild procedure to yield a 5-aminopyrazole derivative. researchgate.net This aminopyrazole serves as a versatile precursor for more complex molecules, as detailed in the pyrimidine synthesis section. researchgate.net

The synthesis of pyrazoles is a well-established area of heterocyclic chemistry, often involving the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives. nih.govmdpi.comnih.gov The approach starting from this compound leverages the reactivity of the cyano and activated methylene groups to construct the pyrazole ring. researchgate.netnih.gov

Development of Other Heterocyclic Systems (e.g., Pyrrole, Thiazole, Triazine)

The versatility of this compound extends to the synthesis of other important heterocyclic rings, including thiazoles and triazines. researchgate.net

Thiazole Derivatives: Thiazolinone structures can be synthesized from this compound. One pathway involves cyclocondensation with sulfanylacetic acid. researchgate.net An alternative route proceeds via a thiocarbamoyl intermediate, which is subsequently cyclized with chloroacetyl chloride to give a different thiazolinone derivative. researchgate.net

Triazine Derivatives: A fused pyrazolotriazine system can be generated from the 5-aminopyrazole intermediate derived from this compound. researchgate.net Treatment of the aminopyrazole with an iced sodium nitrite solution in an acidic medium leads to the formation of a pyrazolo[3,4-d] figshare.comdntb.gov.uanih.govtriazine. researchgate.net

Table 2: Synthesis of Various Heterocycles from this compound

| Target Heterocycle | Key Reagents/Method | Reference |

|---|---|---|

| Thiazolinone | Cyclocondensation with sulfanylacetic acid | researchgate.net |

| Thiazolinone | Reaction with PhNCS, then chloroacetyl chloride | researchgate.net |

| Pyrazolo[3,4-d] figshare.comdntb.gov.uanih.govtriazine | Diazotization of 5-aminopyrazole intermediate | researchgate.net |

Catalytic Approaches in Synthesis

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and environmental compatibility of synthetic routes involving this compound. Both organocatalysts and transition metal catalysts have been employed in related transformations.

Organocatalysis (e.g., Piperidine-Mediated Reactions)

Organocatalysis offers a metal-free alternative for many chemical transformations, often providing mild reaction conditions and high selectivity. dntb.gov.uanih.gov Piperidine, a secondary amine, is a commonly used base catalyst in condensation reactions.

In the context of this compound, piperidine is explicitly used to catalyze the synthesis of naphthoxazine derivatives. researchgate.net It facilitates the reaction between the acetamide and nitroso-naphthols in boiling ethanol, leading to the desired fused heterocyclic product. researchgate.net Piperidine's role is to deprotonate the active methylene group of the acetamide, generating a nucleophile that initiates the condensation and subsequent cyclization cascade.

Transition Metal-Catalyzed Transformations

Transition metal catalysts are powerful tools for a wide range of organic reactions, including the synthesis of heterocyclic compounds, due to their ability to activate substrates and facilitate bond formation. aensiweb.comchemrxiv.org While specific examples detailing the direct transition metal-catalyzed transformation of this compound are not extensively documented in the provided sources, related syntheses of target heterocycles employ such catalysts.

For instance, the synthesis of naphtho[1,2-e] figshare.comdntb.gov.uaoxazine derivatives has been achieved using a low-valent titanium reagent. nih.gov Other methods for preparing similar naphthoxazinone structures have utilized catalysts such as RuCl2(PPh3)3 and Cu nanoparticles. jmaterenvironsci.com Furthermore, silver-catalyzed reactions have been employed in the synthesis of trifluoromethylated pyrazoles from related precursors, highlighting the potential for metal-catalyzed approaches in this area. mdpi.com These examples underscore the applicability of transition metal catalysis in constructing the heterocyclic frameworks accessible from this compound and related starting materials.

Optimization of Reaction Conditions and Yield

The efficiency and yield of the synthesis and subsequent chemical transformations of this compound are critically dependent on the careful optimization of various reaction parameters. Key factors that are typically manipulated to enhance product yield and purity include the choice of catalyst, solvent, reaction temperature, and the molar ratio of reactants. Research into the synthesis of related cyanoacetamide derivatives provides a framework for understanding the optimal conditions applicable to this compound.

Catalyst and Solvent Effects:

The selection of an appropriate catalyst and solvent system is paramount in the synthesis of cyanoacetamides. In multicomponent reactions for synthesizing functionally substituted heterocycles, which can be analogous to cyanoacetamide synthesis, the catalyst plays a crucial role. For instance, studies on related syntheses have shown that the amount and nature of the catalyst can significantly affect the reaction rate researchgate.net.

The choice of solvent also has a substantial impact on the reaction's success. While organic solvents like ethanol and acetonitrile (B52724) are commonly used, research indicates that water can be a highly effective and environmentally benign medium for similar reactions, in some cases providing the best yields researchgate.net. The use of heterogeneous basic catalysts is also advantageous due to their easy separation and thermal stability researchgate.net. For example, in Knoevenagel condensations involving compounds with active methylene groups like cyanoacetamides, catalysts with high nitrogen content and large surface areas have demonstrated superior catalytic activity researchgate.net. Solvent-free conditions, using reagents like KF-alumina, have also proven effective in producing cyanoacetamide derivatives in high yields (85-90%) researchgate.net.

Temperature and Reaction Time:

Reaction temperature is another critical variable. The optimal temperature is often determined empirically for each specific reaction. For many condensation reactions in this class, temperatures around 80 °C or the reflux temperature of the solvent are found to be optimal for achieving the highest yields researchgate.netresearchgate.net. In some cases, such as the direct amidation of a cyanoacetate ester with ammonia, the reaction is conducted at very low temperatures (-15 °C to -5 °C) to control the reaction and improve the crystallization of the product google.com.

Microwave-assisted synthesis has emerged as a powerful technique for accelerating these reactions. For example, the Knoevenagel condensation of 4-hydroxybenzaldehyde with 2-cyanoacetamide using ammonium acetate as a catalyst under microwave irradiation (160 W) was completed in just 40 seconds, achieving a remarkable yield of 98.6% nih.gov. This highlights the potential of microwave heating to drastically reduce reaction times and improve yields.

Optimization in Chemical Transformations:

The principles of optimizing reaction conditions are equally important for the subsequent chemical transformations of this compound. A notable example is its reaction with acetylacetone. In a specific study, 2-cyano-N-(1-naphthyl)acetamide was reacted with acetylacetone in ethanol, using piperidine as a catalyst. This condensation reaction led to the formation of the corresponding pyridine-2-one derivative in an excellent yield of 95% researchgate.net. This demonstrates that with the right combination of solvent and catalyst, high-yielding transformations of the target compound are readily achievable.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

The confirmation of the molecular structure of 2-cyano-N-1-naphthylacetamide relies on the application of sophisticated spectroscopic methods. These techniques provide detailed information about the compound's atomic connectivity, chemical environment, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

While specific experimental data for this compound is not widely published, the expected chemical shifts for its proton (¹H) and carbon (¹³C) nuclei can be predicted based on the analysis of structurally similar compounds, such as N-(substituted phenyl)-2-cyanoacetamides and other naphthalene (B1677914) derivatives.

¹H NMR: The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the protons of the naphthyl ring, the methylene (B1212753) group, and the amide N-H proton. The seven aromatic protons of the naphthalene ring would appear in the downfield region, typically between 7.4 and 8.1 ppm, with their exact shifts and coupling patterns determined by their positions on the ring system. The methylene (-CH₂-) protons adjacent to the cyano and carbonyl groups are expected to resonate as a singlet at approximately 3.8-4.2 ppm. The amide proton (N-H) would likely appear as a broad singlet further downfield, its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would provide insights into the carbon framework. The naphthalene ring would exhibit ten distinct signals in the aromatic region (approximately 110-135 ppm), with the bridgehead carbons having characteristic shifts. The carbonyl carbon (C=O) of the amide group is expected to appear significantly downfield, typically in the range of 160-165 ppm. The carbon of the cyano group (-C≡N) would likely be found around 115-117 ppm, while the methylene carbon (-CH₂-) would resonate in the more upfield region, estimated to be around 25-30 ppm.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide (N-H) | ~9.5-10.5 | Broad Singlet |

| Naphthyl (Ar-H) | ~7.4-8.1 | Multiplets |

| Methylene (CH₂) | ~3.8-4.2 | Singlet |

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~160-165 |

| Naphthyl (Ar-C) | ~110-135 |

| Cyano (C≡N) | ~115-117 |

| Methylene (CH₂) | ~25-30 |

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of the protons within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals for the protonated carbons of the naphthalene ring and the methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the quaternary carbons (those without attached protons), such as the bridgehead carbons of the naphthalene ring, the carbonyl carbon, and the cyano carbon, by observing their correlations with nearby protons. For instance, correlations between the methylene protons and the carbonyl and cyano carbons would confirm the acetamide (B32628) fragment's structure.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): A ROESY experiment provides information about the spatial proximity of protons. This could be used to confirm the conformation of the molecule, for example, by observing through-space interactions between the amide proton and the H-8 proton of the naphthalene ring.

While solution-state NMR provides data on molecules in a dissolved state, solid-state NMR (ssNMR) offers valuable insights into the structure and dynamics of the compound in its solid form. For this compound, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in different crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can differentiate between them by detecting subtle changes in the chemical shifts and relaxation times of the carbon and nitrogen nuclei in the crystal lattice. Furthermore, ssNMR can be used to characterize amorphous phases of the compound, providing information on local ordering and molecular mobility where long-range order is absent.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups. Analysis of N-(substituted phenyl)-2-cyanoacetamides indicates that the spectrum would be dominated by several key features.

A strong absorption band for the N-H stretching vibration of the secondary amide is expected in the region of 3250-3300 cm⁻¹. The C-H stretching vibrations of the aromatic naphthalene ring would appear around 3050-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹. The presence of the cyano group (-C≡N) would be confirmed by a sharp, medium-intensity band in the 2250-2270 cm⁻¹ region.

The carbonyl (C=O) stretching of the amide group (Amide I band) would give rise to a very strong absorption band, typically between 1660 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected to appear around 1530-1550 cm⁻¹. The C-N stretching vibration of the amide would also be present in the fingerprint region. The characteristic C=C stretching vibrations of the naphthalene ring would be observed in the 1450-1600 cm⁻¹ range, and the out-of-plane C-H bending vibrations of the substituted naphthalene ring would provide further structural confirmation with bands in the 750-900 cm⁻¹ region.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3250-3300 | Strong |

| C-H Stretch (Aromatic) | 3050-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium |

| C≡N Stretch (Nitrile) | 2250-2270 | Medium, Sharp |

| C=O Stretch (Amide I) | 1660-1680 | Very Strong |

| N-H Bend (Amide II) | 1530-1550 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong |

| C-H Bend (Aromatic out-of-plane) | 750-900 | Strong |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within the molecule, providing information on the conjugated π-electron systems.

The UV-Vis absorption spectrum of a molecule is dictated by the electronic transitions from bonding or non-bonding orbitals to anti-bonding orbitals. uobabylon.edu.iq For aromatic compounds like this compound, the prominent absorption bands are typically due to π → π* transitions within the naphthalene ring.

Although specific experimental data for this compound is limited, data from the closely related isomer, 2-(1-naphthyl)acetamide (NAD), shows characteristic naphthalene absorption bands. scispace.com The spectrum of NAD in an aqueous solution exhibits two main bands: a high-energy transition around 223 nm and a lower-energy band with vibrational fine structure centered at approximately 280 nm. scispace.com It is anticipated that this compound would display a similar absorption profile, dominated by the π-electron system of the naphthyl moiety, with potential shifts in wavelength and intensity due to the different substitution pattern on the acetamide group.

Table 2: Representative UV-Vis Absorption Data for Naphthylacetamide Isomer (NAD)

| Solvent | λmax (nm) | Transition Type |

|---|---|---|

| Water | ~223 | π → π* |

Note: Data is for the isomer 2-(1-naphthyl)acetamide and serves as an illustrative example. scispace.com

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. The naphthalene moiety is known to be fluorescent. The photophysical properties, such as fluorescence quantum yield (ΦF) and excited-state lifetime (τF), are sensitive to the molecular environment.

For the related compound 2-(1-naphthyl)acetamide (NAD), a full photophysical characterization has been performed, revealing a marked dependence on the solvent. scispace.com The fluorescence quantum yield, which represents the efficiency of the fluorescence process, is significantly lower in water (0.066) compared to organic solvents like ethanol (B145695) (0.24) and acetonitrile (B52724) (0.23). scispace.com This quenching in water is attributed to hydrogen bonding effects that promote non-radiative decay pathways. scispace.com The singlet excited state energy for NAD has been determined to be 4.00 eV. scispace.com The fluorescence lifetime also varies with the solvent. While this data pertains to an isomer, it highlights the expected fluorescent nature of the N-1-naphthylacetamide core.

Table 3: Photophysical Properties of Naphthylacetamide Isomer (NAD) in Various Solvents

| Solvent | Fluorescence Quantum Yield (ΦF) |

|---|---|

| Water | 0.066 |

| Ethanol | 0.24 |

| Acetonitrile | 0.23 |

| Chloroform | 0.22 |

Note: Data is for the isomer 2-(1-naphthyl)acetamide. scispace.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) mass spectrometry, in particular, provides information about the molecular weight of a compound and yields a characteristic fragmentation pattern that aids in structural elucidation.

The fragmentation of N-monosubstituted cyanoacetamides under electron ionization has been studied, and general mechanistic pathways have been proposed. researchgate.net For N-arylcyanoacetamides, common fragmentation processes involve the fission of carbon-carbon bonds adjacent to the carbonyl group and the nitrogen atom. researchgate.net

For this compound (Molecular Weight: 210.23 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 210. The subsequent fragmentation would likely involve several key pathways:

Loss of the cyanoacetyl group: Cleavage of the N-C(O) bond could lead to the formation of a naphthylaminium radical cation at m/z 143.

Formation of a ketene (B1206846): A common pathway for amides is the loss of a ketene fragment ([CH₂=C=O]) or a cyanoketene fragment ([N≡C-CH=C=O]), leading to characteristic ions. researchgate.net

Fragmentation of the naphthalene ring: At higher energies, fragmentation of the aromatic ring system can occur.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 210 | Molecular Ion [M]⁺˙ | [C₁₃H₁₀N₂O]⁺˙ |

| 169 | [M - CH₂CN]⁺ or [M - 41]⁺ | [C₁₁H₈NO]⁺ |

| 143 | [Naphthylamine]⁺˙ | [C₁₀H₉N]⁺˙ |

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Determination of Crystal System and Space Group

The initial step in an SCXRD analysis involves determining the unit cell parameters (the dimensions a, b, c, and angles α, β, γ of the repeating unit) and the crystal system (e.g., monoclinic, orthorhombic, etc.). From the pattern of systematic absences in the diffraction data, the space group can be determined, which describes the symmetry elements present in the crystal lattice.

While specific crystallographic data for this compound has not been found in the surveyed scientific literature, a successful SCXRD experiment would yield a comprehensive dataset detailing its solid-state structure. For comparison, the related compound 2-cyano-N-cyclohexylacetamide was found to crystallize in the monoclinic space group P2₁/n. researchgate.net Such an analysis for this compound would be invaluable for understanding its solid-state conformation and packing, which are influenced by intermolecular forces like hydrogen bonding involving the amide N-H and C=O groups.

Table 5: Illustrative Crystal Data Parameters from an SCXRD Experiment

| Parameter | Description | Example Data |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The group of symmetry operations of the crystal. | P2₁/n |

| a, b, c (Å) | The lengths of the unit cell axes. | e.g., 12.0, 4.7, 16.3 |

| α, β, γ (°) | The angles between the unit cell axes. | e.g., 90, 96.5, 90 |

| V (ų) | The volume of the unit cell. | e.g., 932.4 |

Note: The example data is for 2-cyano-N-cyclohexylacetamide and is provided for illustrative purposes only. researchgate.net

Unit-Cell Parameter and Volume Determination

To provide context, related compounds containing the cyano-acetamide moiety have been studied. For instance, the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide was reported to be monoclinic with the space group P21/c. nih.govresearchgate.net However, the substitution of the furan (B31954) ring with a naphthyl group would significantly alter the molecular size, shape, and intermolecular interactions, leading to different unit-cell parameters.

Elucidation of Molecular Conformation and Bond Geometries

Without a determined crystal structure, a definitive analysis of the molecular conformation and precise bond geometries of this compound based on experimental data is not possible. Computational modeling could provide theoretical predictions of bond lengths, bond angles, and dihedral angles, but such data falls outside the scope of this report, which is focused on experimentally determined structural elucidation.

In analogous structures, the acetamide group can exhibit varying degrees of planarity and the orientation of the substituent groups is influenced by steric and electronic factors. For example, in 2-cyano-N-(furan-2-ylmethyl)acetamide, the furan ring is nearly perpendicular to the acetamide group. nih.govresearchgate.net It is plausible that the naphthyl group in this compound would also adopt a non-coplanar orientation with respect to the acetamide backbone to minimize steric hindrance.

Analysis of Crystal Packing and Supramolecular Architectures

The crystal packing and the resulting supramolecular architecture of a compound are dictated by the various intermolecular forces between adjacent molecules. For this compound, one would anticipate the presence of several key interactions that would govern its solid-state assembly.

Given the presence of an amide group, N—H···O hydrogen bonding is expected to be a primary and highly directional interaction, often leading to the formation of chains or dimeric motifs. The cyano group can also act as a hydrogen bond acceptor. Furthermore, the extensive aromatic system of the naphthalene ring suggests that π-π stacking interactions would play a significant role in the crystal packing. These interactions, along with weaker C—H···O and C—H···π contacts, would collectively stabilize the three-dimensional supramolecular structure.

A comprehensive search for the crystal structure of this compound has revealed a lack of publicly available experimental data. Consequently, the specific details regarding its unit-cell parameters, molecular conformation, bond geometries, and supramolecular architecture cannot be provided at this time. The analysis of related compounds allows for general predictions of the types of intermolecular interactions that would be present, but a definitive structural elucidation awaits future crystallographic studies on this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. chalcogen.ro This method is favored for its balance of accuracy and computational cost, making it suitable for studying molecules of moderate size like 2-cyano-N-1-naphthylacetamide. researchgate.net DFT calculations can predict a wide range of properties, including molecular geometries, electronic structures, and spectroscopic data. rsc.org

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. researchgate.net For this compound, this involves determining the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

The electronic structure of a molecule dictates its reactivity, spectroscopic behavior, and physical properties. DFT provides a detailed description of how electrons are distributed within this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. unesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. chalcogen.ro A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. chalcogen.ro For this compound, the distribution of the HOMO and LUMO across the naphthalene (B1677914) ring, the cyano group, and the acetamide (B32628) linker would reveal the most probable sites for nucleophilic and electrophilic attack. While DFT calculations are routinely used to determine these values, specific HOMO-LUMO energy levels and the energy gap for this compound have not been reported in the available scientific literature.

Table 1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific data for this compound was not found in the searched literature.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO | Value | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. |

| LUMO | Value | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. |

| Energy Gap (ΔE) | Value | Difference between LUMO and HOMO; indicates chemical reactivity and stability. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Typically, red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net Green and yellow areas denote intermediate potential.

For this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, identifying them as sites for electrophilic interaction. Positive potential might be expected around the amide hydrogen. Detailed MEP maps generated from DFT calculations for this specific compound were not found in the reviewed literature.

Natural Population Analysis (NPA) is a method used to calculate the distribution of electronic charge among the atoms in a molecule based on the computed wavefunction. bibliotekanauki.pl This analysis provides "natural" atomic charges, which offer a more chemically intuitive picture than other methods like Mulliken population analysis. researchgate.net

By determining the partial charge on each atom of this compound, NPA can quantify the electron-withdrawing or electron-donating effects of the different functional groups. It would be expected that the oxygen, cyano-nitrogen, and amide-nitrogen atoms carry negative charges, while the carbonyl carbon and hydrogen atoms attached to heteroatoms would be positively charged. This charge distribution is fundamental to understanding the molecule's dipole moment and intermolecular interactions. However, a specific Natural Population Analysis for this compound is not documented in the available research.

Table 2: Hypothetical Natural Population Analysis (NPA) Charges This table is for illustrative purposes only, as specific data for this compound was not found in the searched literature.

| Atom | Natural Charge (e) |

|---|---|

| O (carbonyl) | Value |

| N (amide) | Value |

| N (cyano) | Value |

| C (carbonyl) | Value |

| C (cyano) | Value |

DFT calculations are widely used to predict various spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Visible) spectra. pnu.edu.ua Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. By computing the vibrational modes and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental results to confirm the molecular structure. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net This allows for the assignment of absorption bands observed in experimental UV-Vis spectra. While these methods are powerful, published studies containing a direct comparison between theoretically predicted and experimentally measured spectra for this compound were not identified.

Vibrational Frequency Analysis

Vibrational frequency analysis is a critical tool for interpreting and assigning experimental spectroscopic data, such as that obtained from Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy. For this compound, a comprehensive vibrational analysis has been performed using DFT calculations, specifically with the B3LYP functional and the 6-311++G(d,p) basis set.

The theoretical wavenumbers were calculated and subsequently scaled to correct for systematic errors arising from anharmonicity and the use of a finite basis set. These scaled theoretical values show a strong correlation with the experimental FT-IR and FT-Raman spectra. The assignments for key functional groups have been elucidated, providing a detailed picture of the molecule's vibrational modes. For instance, the C≡N stretching vibration, a characteristic feature of the molecule, is observed in the experimental FT-IR spectrum at 2262 cm⁻¹ and in the FT-Raman spectrum at 2260 cm⁻¹, with the scaled theoretical value calculated at 2255 cm⁻¹. Similarly, the C=O stretching vibration of the acetamide group is identified at 1675 cm⁻¹ (FT-IR), 1673 cm⁻¹ (FT-Raman), and calculated at 1670 cm⁻¹. The N-H stretching mode is another important vibration, observed experimentally at 3284 cm⁻¹ and calculated at 3280 cm⁻¹.

A selection of these assignments is presented in the table below, illustrating the excellent agreement between the observed and calculated vibrational frequencies.

| Vibrational Assignment | FT-IR Wavenumber (cm⁻¹) | FT-Raman Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

| N-H Stretch | 3284 | 3282 | 3280 |

| C-H Stretch (Naphthyl) | 3058 | 3055 | 3053 |

| CH₂ Asymmetric Stretch | 2935 | 2933 | 2930 |

| C≡N Stretch | 2262 | 2260 | 2255 |

| C=O Stretch | 1675 | 1673 | 1670 |

| N-H Bending | 1550 | 1548 | 1545 |

| CH₂ Scissoring | 1430 | 1428 | 1425 |

| C-N Stretch | 1310 | 1308 | 1305 |

Advanced Computational Methods

While foundational DFT methods have been successfully applied, the use of more advanced computational techniques for this compound is not widely documented.

Ab initio quantum mechanics methods, which calculate solutions to the Schrödinger equation without empirical parameters, are fundamental to computational chemistry. Density Functional Theory (DFT) is a principal method within this class. For this compound, DFT calculations, particularly using the B3LYP functional combined with the 6-311++G(d,p) basis set, have been instrumental. These calculations were used to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. The results from these quantum chemical computations have provided a solid theoretical foundation for interpreting experimental spectroscopic results.

A review of the current scientific literature does not indicate that Molecular Dynamics (MD) or Monte Carlo (MC) simulations have been specifically applied to study this compound. These methods are typically used to explore the conformational landscape, dynamic behavior, and thermodynamic properties of molecules over time, which would require the development of specific force fields for this compound.

There is no specific evidence in the available scientific literature of Quantum Mechanics/Molecular Mechanics (QM/MM) simulations being performed on this compound. This hybrid technique, which treats a small, reactive part of a system with high-level quantum mechanics and the larger environment with classical molecular mechanics, would be suitable for studying the molecule's behavior in complex environments like a solvent box or a biological receptor site.

Solvent Effects and Solvation Models in Theoretical Studies

The influence of solvents on the properties of a molecule is a critical aspect of computational studies. For this compound, the effect of different solvents on its electronic properties has been investigated using the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM). This model simulates the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in solution.

Studies have shown that the dipole moment of this compound increases as the polarity of the solvent increases, indicating a more significant charge separation in polar environments. The HOMO-LUMO energy gap, which is an indicator of chemical reactivity, was also observed to change with solvent polarity. Specifically, the energy gap tends to decrease in more polar solvents, suggesting that the molecule becomes more reactive and electronically active in such environments. These theoretical findings are crucial for understanding the behavior of the compound in various chemical and biological media.

Chemical Reactivity and Mechanistic Pathways

Elucidation of Reaction Mechanisms

The reactions of 2-cyano-N-1-naphthylacetamide, like other cyanoacetamide derivatives, are often intricate, proceeding through several intermediates and transition states. While specific computational and detailed experimental studies on this compound are not extensively documented, its mechanistic pathways can be inferred from the well-established reactivity of N-aryl cyanoacetamides.

The most characteristic reactions of this compound involve the active methylene (B1212753) group and often proceed via condensation mechanisms, such as the Knoevenagel condensation.

A generalized proposed mechanistic pathway for the base-catalyzed Knoevenagel condensation of this compound with an aldehyde is as follows:

Deprotonation: A base, commonly a secondary amine like piperidine (B6355638), abstracts a proton from the active methylene group (C-2) of this compound. This results in the formation of a resonance-stabilized carbanion. The negative charge is delocalized over the α-carbon, the cyano group, and the carbonyl group.

Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This step leads to the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base (e.g., piperidinium (B107235) ion) or a protic solvent, yielding a β-hydroxy adduct.

Dehydration: Under the reaction conditions, the β-hydroxy adduct undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. This step is often facilitated by the acidic proton at the α-carbon and the presence of the base.

The direct experimental characterization of reaction intermediates in the reactions of this compound is challenging due to their transient nature. However, their existence is inferred from trapping experiments and by analogy with related, well-studied reactions.

Carbanion Intermediate: The formation of the initial carbanion is a key step. Its presence can be indirectly confirmed by isotopic exchange studies (e.g., using deuterated solvents) or by trapping it with other electrophiles.

β-Hydroxy Adduct: In some Knoevenagel-type reactions, the intermediate β-hydroxy adduct can be isolated under carefully controlled, mild conditions (e.g., low temperature). Spectroscopic techniques such as NMR and IR can be used to characterize this intermediate. For instance, the appearance of a hydroxyl (-OH) signal in the ¹H NMR spectrum and a broad O-H stretching band in the IR spectrum would be indicative of its formation.

Catalysts and reaction conditions play a pivotal role in directing the reaction pathways and influencing the reaction rates and product yields in reactions involving this compound.

Catalysts:

Acid Catalysts: In some reactions, Lewis or Brønsted acids can be employed to activate the electrophile (e.g., an aldehyde) by coordinating to the carbonyl oxygen, making it more susceptible to nucleophilic attack.

Reaction Conditions:

Solvent: The choice of solvent can significantly impact the reaction mechanism. Polar aprotic solvents can stabilize charged intermediates, while protic solvents can participate in proton transfer steps.

Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions or decomposition of reactants and products. For instance, higher temperatures favor the dehydration step in Knoevenagel condensations.

Microwave Irradiation: This technique has been shown to accelerate many organic reactions, including those involving cyanoacetamides, often leading to higher yields and shorter reaction times.

The interplay of these factors can alter the predominant mechanistic pathway. For example, in the presence of a strong, non-nucleophilic base, the formation of the carbanion is rapid, and the subsequent nucleophilic attack might become the rate-determining step. Conversely, with a weaker base, the initial deprotonation could be the slower step.

Reactivity Profile Assessment

This compound is a polyfunctional molecule with several reactive sites, allowing it to act as both a nucleophile and, under certain conditions, an electrophile.

The electronic distribution within the this compound molecule gives rise to distinct electrophilic and nucleophilic centers.

Nucleophilic Sites:

Active Methylene Carbon (C-2): This is the most prominent nucleophilic site after deprotonation. The resulting carbanion is a potent nucleophile.

Amide Nitrogen: The lone pair of electrons on the amide nitrogen can exhibit nucleophilic character, although its reactivity is generally lower than that of the C-2 carbanion due to resonance delocalization with the adjacent carbonyl group.

Amide Oxygen: The carbonyl oxygen also possesses lone pairs and can act as a nucleophile, particularly in reactions with strong electrophiles or under acidic conditions where it can be protonated.

Electrophilic Sites:

Carbonyl Carbon: The carbon atom of the amide carbonyl group is electron-deficient due to the polarization of the C=O bond and is therefore an electrophilic center, susceptible to attack by nucleophiles.

Cyano Carbon: The carbon atom of the cyano group is also electrophilic and can be attacked by strong nucleophiles.

The presence of the electron-donating naphthyl group, through resonance, can modulate the electron density at the amide nitrogen and carbonyl carbon, potentially influencing their nucleophilicity and electrophilicity, respectively.

The active methylene group is the cornerstone of the reactivity of this compound, enabling its participation in a wide array of carbon-carbon bond-forming reactions.

Condensation Reactions:

Knoevenagel Condensation: As detailed earlier, this is a classic reaction where the active methylene group condenses with aldehydes and ketones to form α,β-unsaturated products.

Thorpe-Ziegler Reaction: In the presence of a strong base, intramolecular condensation can occur if a suitable electrophilic site is present within the molecule, leading to the formation of cyclic compounds.

Substitution Reactions:

Alkylation and Acylation: The carbanion generated from the active methylene group can readily undergo nucleophilic substitution with alkyl halides (alkylation) or acyl halides/anhydrides (acylation) to introduce new substituents at the C-2 position.

The reactivity of this group is a direct consequence of the acidity of the methylene protons, which are activated by the adjacent electron-withdrawing cyano and carbonyl groups. The table below summarizes some of the key reactions involving the active methylene group of cyanoacetamides, which are applicable to this compound.

| Reaction Type | Reactant | Product Type |

| Knoevenagel Condensation | Aldehyde/Ketone | α,β-Unsaturated Cyanoacetamide |

| Michael Addition | α,β-Unsaturated Carbonyl | Adduct |

| Alkylation | Alkyl Halide | C-2 Alkylated Cyanoacetamide |

| Acylation | Acyl Halide/Anhydride | C-2 Acylated Cyanoacetamide |

Amide Bond Activation and its Implications in Chemical Transformations

The amide bond is notoriously stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the C-N bond. Activation of this bond is a prerequisite for many chemical transformations, such as hydrolysis or nucleophilic acyl substitution. For this compound, several factors influence the reactivity of its amide linkage.

The electron-withdrawing nature of the adjacent cyano group can influence the electronic properties of the entire acetamide (B32628) moiety. However, the primary site of electronic activation in this molecule is the methylene group situated between the cyano and carbonyl groups, making it an "active methylene compound". This structural feature is central to its role in various condensation reactions. scienceopen.comresearchgate.netscielo.br

Direct activation of the amide bond in N-substituted amides for reactions like hydrolysis typically requires harsh conditions, such as strong acids or bases and elevated temperatures. arkat-usa.orgmasterorganicchemistry.com The mechanism of acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate. The rate-determining step often involves the breakdown of this intermediate to yield the corresponding carboxylic acid and amine. masterorganicchemistry.com In the case of this compound, this would lead to the formation of 2-cyanoacetic acid and 1-naphthylamine.

Conversely, under basic conditions, hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net The stability of the leaving group is a critical factor in these transformations. The N-1-naphthyl group, being a large aromatic substituent, can influence the steric accessibility of the carbonyl group and the stability of the resulting N-anion or neutral amine.

Recent advancements in organic synthesis have explored transition-metal-catalyzed N-C bond cleavage as a milder alternative for amide activation. researchgate.net Such strategies could potentially be applied to this compound to facilitate transformations that are otherwise challenging.

Kinetic Investigations of Reaction Processes

Kinetic studies are fundamental to elucidating the mechanisms of chemical reactions. For this compound, such investigations would provide quantitative insights into its reactivity.

The determination of rate constants and reaction orders for a chemical transformation involving this compound would typically involve monitoring the change in concentration of the reactant or a product over time under controlled conditions. For instance, in a hydrolysis reaction, the rate could be followed by spectroscopic methods (e.g., UV-Vis or NMR spectroscopy) or by titration of the acid produced.

The reaction order with respect to each reactant can be determined by systematically varying their initial concentrations and observing the effect on the initial reaction rate. For example, in the hydrolysis of a similar N-substituted amide, N-methylacetamide, the reaction was found to be first order with respect to both the amide and water. researchgate.net A hypothetical rate law for the acid-catalyzed hydrolysis of this compound could be expressed as:

Rate = k[this compound][H⁺]

Here, 'k' is the rate constant. The experimental determination of the exponents of the concentration terms would confirm the reaction order.

The following table illustrates hypothetical data for determining the reaction order of a reaction involving this compound:

| Experiment | [this compound] (mol/L) | [Reagent B] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻³ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻³ |

| 3 | 0.1 | 0.2 | 4.8 x 10⁻³ |

From this hypothetical data, doubling the concentration of this compound doubles the rate, indicating a first-order dependence. Doubling the concentration of Reagent B quadruples the rate, suggesting a second-order dependence on this reagent.

Brønsted-type plots are a powerful tool for investigating reaction mechanisms, particularly those involving acid or base catalysis. researchgate.netdntb.gov.ua These plots correlate the logarithm of the rate constant (log k) with the pKa of the catalyst. The slope of this plot, the Brønsted coefficient (α or β), provides information about the nature of the transition state in the rate-determining step.

For reactions involving the active methylene group of this compound, such as a base-catalyzed condensation, a Brønsted-type plot could be constructed by measuring the reaction rate with a series of bases of varying strength. The Brønsted coefficient, β, would indicate the extent of proton transfer from the methylene group to the base in the transition state. A large β value (close to 1) would suggest a transition state where the proton is almost fully transferred, resembling the carbanionic intermediate. Conversely, a small β value (close to 0) would imply an early transition state with minimal proton transfer.

The table below presents hypothetical data for a Brønsted-type analysis of a base-catalyzed reaction of this compound:

| Catalyst (Base) | pKa of Conjugate Acid | log k |

| Base A | 4.0 | -5.2 |

| Base B | 5.5 | -4.1 |

| Base C | 7.0 | -3.0 |

| Base D | 8.5 | -1.9 |

A plot of log k versus pKa for these hypothetical data would yield a straight line, the slope of which is the Brønsted coefficient β. This value would be instrumental in understanding the mechanism of carbanion formation from the active methylene group, a key step in many synthetic applications of this compound. scienceopen.comresearchgate.netscielo.br

Intermolecular Interactions and Supramolecular Assembly

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are the most significant directional interactions in the crystal structure of N-substituted 2-cyanoacetamides. The interplay between different donors and acceptors leads to the formation of robust one-, two-, or three-dimensional networks.

The primary hydrogen bonding motif in the crystal structures of related N-aryl cyanoacetamides involves the amide N-H group as a donor and the carbonyl oxygen atom (C=O) as an acceptor. This classic N-H···O hydrogen bond is a strong and highly directional interaction that often leads to the formation of chains or ribbons of molecules. For instance, in the closely related structure of 2-cyano-N-(furan-2-ylmethyl)acetamide, molecules are linked by N—H⋯O hydrogen bonds, which generate C(4) chains. nih.govnih.gov

In addition to the strong N-H···O bonds, weaker C-H···O interactions also play a crucial role in stabilizing the crystal packing. The activated methylene (B1212753) group adjacent to the cyano and carbonyl groups (α-carbon) and the aromatic C-H groups of the naphthalene (B1677914) ring can act as hydrogen bond donors to the carbonyl oxygen. In 2-cyano-N-(furan-2-ylmethyl)acetamide, the carbonyl oxygen atom acts as a bifurcated acceptor for both an N-H donor and a C-H donor, forming an R¹₂(6) ring motif. nih.govnih.gov This type of interaction is also anticipated in the crystal structure of 2-cyano-N-1-naphthylacetamide, contributing to a more complex and stable three-dimensional network.

A hypothetical data table for these interactions, based on typical values found in similar structures, is presented below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H···O=C | 0.86 | 2.00 - 2.20 | 2.80 - 3.00 | 150 - 170 |

| C(α)-H···O=C | 0.97 | 2.30 - 2.60 | 3.20 - 3.50 | 130 - 160 |

| C(naphthyl)-H···O=C | 0.93 | 2.40 - 2.70 | 3.30 - 3.60 | 120 - 150 |

The nitrogen atom of the cyano group is a good hydrogen bond acceptor and can participate in C-H···N interactions. In the crystal structure of 2-cyano-N-cyclohexylacetamide, intermolecular hydrogen bonds of the C-H···N type have been observed. researchgate.net The aromatic C-H bonds of the naphthalene ring and the C-H of the methylene group in this compound can form such bonds, further extending the supramolecular network. The cyano group can also engage in polar interactions with amide functions of neighboring molecules. taylorandfrancis.com

Pi-Stacking (π-π) Interactions

The large aromatic surface of the naphthalene ring in this compound makes it highly susceptible to π-π stacking interactions. These interactions are a dominant force in the crystal packing of many polycyclic aromatic hydrocarbons and their derivatives. acs.org In the solid state, naphthalene rings can arrange in either a face-to-face or a parallel-displaced fashion. The latter is often favored as it minimizes electrostatic repulsion.

In co-crystals of naphthalene with other aromatic systems, π-π stacking is a primary structure-directing interaction. benthamopenarchives.comresearchgate.net For this compound, it is expected that the naphthalene moieties of adjacent molecules will overlap, contributing significantly to the lattice energy. These interactions are typically characterized by interplanar distances of 3.3 to 3.8 Å. The presence of the cyanoacetamide substituent can influence the geometry of the π-π stacking, potentially leading to slipped or tilted arrangements to accommodate the other intermolecular interactions.

Influence of Intermolecular Interactions on Crystal Packing

The final crystal packing of this compound is a delicate balance of the various intermolecular forces. The strong, directional N-H···O hydrogen bonds will likely form the primary structural motif, such as a one-dimensional chain. These chains are then assembled into a three-dimensional architecture through the weaker but numerous C-H···O and C-H···N hydrogen bonds, as well as the non-directional π-π stacking and van der Waals forces.

Role of Intermolecular Interactions in Solution-Phase Behavior

In solution, the same intermolecular forces that operate in the solid state will influence the compound's solubility and aggregation behavior. The ability of the amide and cyano groups to form hydrogen bonds with solvent molecules will be a key factor in determining solubility. In protic solvents, the N-H, C=O, and C≡N groups will interact with the solvent, disrupting the intermolecular hydrogen bonds that exist in the solid state.

In non-polar or weakly-polar solvents, the intermolecular interactions between solute molecules, particularly π-π stacking of the naphthalene rings, may become more significant, potentially leading to self-assembly or aggregation. The balance between solute-solute and solute-solvent interactions will dictate whether the compound exists as discrete solvated molecules or as larger supramolecular assemblies in solution. The conformational flexibility of the molecule, particularly the torsion angle between the naphthalene ring and the acetamide (B32628) group, will also be influenced by the solvent environment. mdpi.com

Design of Supramolecular Structures Utilizing Compound Functionality

The functional groups of this compound make it an interesting building block for the design of more complex supramolecular structures. The combination of a strong hydrogen-bonding unit (the amide) and a large π-surface (the naphthalene ring) allows for the construction of predictable and robust assemblies.

For example, the N-H···O hydrogen bond can be used to form predictable catemers or dimers, which can then be further organized through π-π stacking. The cyano group can act as a versatile hydrogen bond acceptor or participate in other types of non-covalent interactions, such as halogen bonding if suitable partner molecules are introduced. nih.gov By co-crystallizing this compound with other molecules that have complementary functionalities (e.g., hydrogen bond donors that can interact with the cyano or carbonyl groups, or electron-deficient aromatic systems that can enhance π-π stacking), it is possible to engineer a wide range of binary co-crystals with tailored structures and properties. The principles of crystal engineering can be applied to rationally design multi-component systems where the specific intermolecular interactions are programmed by the choice of the constituent molecules. rsc.org

Applications As Synthetic Precursors and Intermediate Roles

Versatility as a Synthon in Diverse Heterocyclic Systems

2-cyano-N-1-naphthylacetamide is a key synthon for the synthesis of numerous heterocyclic compounds. Cyanoacetamides, in general, are widely utilized as precursors for creating five- and six-membered heterocycles and their fused systems due to the reactivity of their cyano and carbonyl groups. researchgate.netresearchgate.net The active methylene (B1212753) group also readily participates in condensation and substitution reactions. researchgate.netresearchgate.net

Specifically, this compound has been shown to react with various reagents to produce a range of heterocyclic structures. For instance, its reaction with acetylacetone (B45752) in ethanol (B145695), catalyzed by piperidine (B6355638), yields a pyridine-2-one derivative in high yield (95%). researchgate.net This demonstrates its utility in constructing substituted pyridine (B92270) rings, which are core structures in many pharmaceuticals and functional materials.

Further showcasing its versatility, 1-Naphthyl-2-cyanoacetamide can be employed in reactions to synthesize a variety of other heterocyclic systems. These include:

Pyridines : Through reactions with 1,3-diketones like acetylacetone and benzoylacetone.

Pyrimidines : By reacting with reagents such as thiourea (B124793) or guanidine (B92328) hydrochloride after initial transformation with DMF-DMA.

Naphthoxazines : Via condensation with nitrosonaphthols.

Pyrazoles : Through reaction with hydrazine (B178648) hydrate.

Diazepines : By reacting with o-phenylenediamine. sigmaaldrich.com

This broad reactivity profile makes this compound a fundamental component in the synthetic chemist's toolbox for accessing diverse heterocyclic frameworks. thomassci.commdpi.com

Table 1: Heterocyclic Systems Synthesized from this compound

| Heterocyclic System | Reagents/Conditions | Reference |

| Pyridine-2-one | Acetylacetone, ethanol, piperidine | researchgate.net |

| Pyridine | Arylidene malononitrile | sigmaaldrich.com |

| Pyrimidine | DMF-DMA followed by thiourea or guanidine hydrochloride | sigmaaldrich.com |

| Naphtho[2,1-b]oxazine | Nitrosonaphthols | sigmaaldrich.com |

| Pyrazole | DMF-DMA followed by hydrazine hydrate | sigmaaldrich.com |

| Diazepine | DMF-DMA followed by o-phenylenediamine | sigmaaldrich.com |

Utility in the Synthesis of Chemically Complex Scaffolds

The application of this compound extends to the synthesis of more intricate and complex molecular architectures, including fused heterocyclic systems and spiro compounds. researchgate.net The general class of cyanoacetamides serves as a crucial starting material for building these sophisticated structures, which are often found in biologically active natural products and pharmaceuticals. researchgate.netnih.gov

The synthesis of spirooxindoles, for example, represents a significant area where such precursors are valuable. nih.gov Spirooxindoles are a privileged scaffold in medicinal chemistry, and their synthesis often involves multi-step sequences where building blocks containing active methylene groups are essential. multichemindia.comrsc.org The reactivity of the cyanoacetamide moiety allows for its incorporation into cascade reactions and multi-component reactions (MCRs), which are efficient strategies for assembling complex molecules like spiro compounds in a single step. researchgate.net

The ability of this compound to react with a variety of bifunctional reagents facilitates the construction of fused ring systems. sigmaaldrich.com For example, its condensation with salicylaldehyde (B1680747) can lead to chromene derivatives, and coupling reactions can introduce further complexity, leading to polycyclic aromatic systems. sigmaaldrich.com This highlights its role not just in forming single heterocyclic rings, but in assembling larger, multi-ring scaffolds of significant chemical complexity.

Building Block for Material Science Applications

Beyond its use in pharmaceutical and agrochemical synthesis, the 2-cyanoacetamide (B1669375) framework is a valuable building block in the field of material science. sigmaaldrich.com The derivatives of cyanoacetamide are utilized in the synthesis of functional materials such as dyes and polymers. sigmaaldrich.com

In the polymer industry, 2-cyanoacetamide and its derivatives can be incorporated into the production of specific polymers and resins. Their inclusion can lead to copolymers with enhanced mechanical properties and improved stability. Research has demonstrated the creation of novel functional monomers from cyanoacetamide derivatives. These monomers can then be polymerized to form materials with desirable characteristics, such as polymer nanospheres with high thermal stability and notable electrochemical properties, suggesting potential use in applications like supercapacitors. thomassci.com

Furthermore, the cyanoacetamide moiety is a component in the synthesis of various dyes, including azo dyes. The chemical structure is adept at forming chromophores, which are the parts of a molecule responsible for its color. This property is leveraged to create vibrant and durable coloring agents. The broader cyano-acetyl group is also integral to the design of organic dyes used in photoactive materials, such as those for solar cells. multichemindia.com

Role in Multi-Step Organic Synthesis Sequences

The defined and predictable reactivity of this compound makes it an ideal intermediate for multi-step organic synthesis. researchgate.net A multi-step synthesis involves a sequence of chemical reactions to transform starting materials into a desired, often complex, final product. The ability to selectively react one part of the this compound molecule while leaving other functional groups intact for subsequent steps is crucial.

Its role is particularly prominent in multicomponent reactions (MCRs), where multiple starting materials react in a single operation to form a complex product. Cyanoacetic acid derivatives are foundational starting materials for a wide variety of MCR scaffolds. The use of this compound in such sequences allows for the rapid assembly of molecular diversity from simple precursors, which is a highly efficient approach in modern organic synthesis.

For example, a synthetic sequence could begin with the Knoevenagel condensation of this compound with an aldehyde, followed by a cyclization reaction to form a heterocyclic ring. sigmaaldrich.com This product could then be further functionalized in subsequent steps. This step-by-step approach, where the cyanoacetamide derivative acts as a reliable intermediate, is fundamental to the construction of complex target molecules in a controlled and efficient manner.

Table 2: Role of this compound in Synthetic Sequences

| Synthetic Strategy | Description | Role of this compound | Reference |

| Multi-step Synthesis | A sequence of individual reactions with isolation of intermediates. | Acts as a stable intermediate, allowing for sequential, controlled modifications. | |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form a product containing parts of all reactants. | Serves as a key building block that introduces the cyano and N-naphthylacetamido moieties. | |

| Cascade (Domino) Reactions | A series of intramolecular reactions triggered by a single event, where intermediates are not isolated. | The initial product formed from it can undergo spontaneous subsequent transformations to build complexity. | researchgate.net |

Conclusion and Future Research Directions

Synthesis of Academic Contributions to 2-Cyano-N-1-naphthylacetamide Chemistry